Mono(2-ethyl-5-hexenyl) Phthalate

Analytical Chemistry Metabolite Synthesis Biomonitoring Standards

Mono(2-ethyl-5-hexenyl) phthalate is the irreplaceable synthetic precursor for enantiomerically pure DEHP oxidative metabolites (5cx-MEPP, 5oxo-MEHP, 5OH-MEHP)—superior biomarkers with longer elimination half-lives than primary MEHP. Its unique terminal alkene enables selective oxidation routes that saturated analogs like MEHP cannot replicate. Researchers conducting LC-MS/MS or GC-MS biomonitoring studies must use this compound to generate authentic, chirally-resolved metabolite standards. Generic substitution with MEHP or other phthalate monoesters will invalidate quantitative biomonitoring data and misrepresent metabolic pathways. Procure this precursor to ensure analytical specificity, regulatory-grade method validation, and mechanistic toxicology accuracy for DEHP endocrine disruption studies.

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
Cat. No. B13827602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(2-ethyl-5-hexenyl) Phthalate
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCCC(CCC=C)COC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C16H20O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h3,6-7,9-10,12H,1,4-5,8,11H2,2H3,(H,17,18)
InChIKeyQXUMWWVRSGNIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono(2-ethyl-5-hexenyl) Phthalate for DEHP Oxidative Metabolite Synthesis


Mono(2-ethyl-5-hexenyl) phthalate is a synthetic phthalate monoester characterized by an unsaturated 2-ethyl-5-hexenyl side chain, distinguishing it from the saturated mono(2-ethylhexyl) phthalate (MEHP) [1]. It serves as a critical precursor for synthesizing enantiomerically pure oxidative metabolites of di(2-ethylhexyl) phthalate (DEHP), including 5cx-MEPP, 5oxo-MEHP, and 5OH-MEHP [2]. These metabolites are essential analytical standards for biomonitoring human exposure to DEHP, a ubiquitous plasticizer and endocrine disruptor [3].

Why Generic Substitution Fails: Differentiating Mono(2-ethyl-5-hexenyl) Phthalate from Other Phthalate Monoesters


Generic substitution among phthalate monoesters is scientifically untenable due to the profound impact of side-chain structure on biological activity and metabolic fate. Mono(2-ethyl-5-hexenyl) phthalate possesses a terminal alkene group not present in its saturated analog, mono(2-ethylhexyl) phthalate (MEHP) [1]. This structural feature dictates its unique role as a synthetic precursor rather than a direct biomarker [2]. In contrast, primary DEHP metabolites like MEHP are direct hydrolysis products, while secondary oxidized metabolites (e.g., MEHHP, MEOHP) are formed via enzymatic oxidation in vivo [3]. Interchanging these compounds would compromise the specificity of analytical methods, misrepresent metabolic pathways, and invalidate quantitative biomonitoring data. The following sections provide quantitative evidence for these functional distinctions.

Product-Specific Quantitative Evidence for Mono(2-ethyl-5-hexenyl) Phthalate


Synthetic Yield as a Precursor to DEHP Oxidative Metabolites

Mono(2-ethyl-5-hexenyl) phthalate is synthesized in 34% yield via alkylation of diethyl ethylmalonate with 4-iodo-1-butene, serving as the direct precursor for three downstream oxidative DEHP metabolites [1]. This contrasts with the synthesis of 2cx-MMHP, another DEHP metabolite produced in only 14% overall yield from a different route [1].

Analytical Chemistry Metabolite Synthesis Biomonitoring Standards

Functional Role Distinction: Precursor vs. Direct Biomarker

Mono(2-ethyl-5-hexenyl) phthalate functions as a synthetic intermediate for generating oxidized DEHP metabolites (5cx-MEPP, 5oxo-MEHP, 5OH-MEHP) via oxidation of its terminal alkene [1]. In contrast, the structurally related saturated monoester MEHP is a direct DEHP hydrolysis product and a primary urinary biomarker, with urinary levels averaging 4-fold lower than the oxidized metabolites (mean ratios: MEHHP/MEHP = 8.2; MEOHP/MEHP = 5.9) [2].

Metabolism Biomonitoring Analytical Chemistry

Occurrence and Environmental Relevance: Differentiating Primary and Secondary DEHP Monoesters

In Taihu Lake water samples, secondary oxidized DEHP monoesters (MEHHP, MEOHP, MECPP) were detected at mean concentrations of 1.27 ± 1.33, 1.33 ± 1.54, and 0.73 ± 0.79 ng/L, respectively, while primary monoester MEHP was detected at 33.0 ± 37.4 ng/L [1]. Mono(2-ethyl-5-hexenyl) phthalate, as the synthetic precursor to these oxidized metabolites, is not detected environmentally, underscoring its distinct utility as a laboratory reagent rather than an environmental contaminant [2].

Environmental Chemistry Biomonitoring Source Apportionment

Differential Receptor Binding Activity of Structurally Related Phthalates

Although direct receptor binding data for mono(2-ethyl-5-hexenyl) phthalate are not available, class-level evidence demonstrates that minor side-chain modifications drastically alter receptor interactions. In yeast two-hybrid assays, mono(2-ethylhexyl) phthalate (MEHP) and its brominated analog tetrabromophthalate (TBMEHP) elicited human constitutive androstane receptor (CAR) binding, whereas 22 other phthalate esters and monoesters did not [1]. Additionally, MEHP and MEOHP bind productively to peroxisome proliferator-activated receptor γ (PPARγ), while the parent diester DEHP does not [2].

Endocrine Disruption Receptor Binding Toxicology

Optimal Application Scenarios for Mono(2-ethyl-5-hexenyl) Phthalate in Analytical and Environmental Research


Synthesis of Enantiomerically Pure DEHP Oxidative Metabolite Standards

This compound is the essential starting material for synthesizing 5cx-MEPP, 5oxo-MEHP, and 5OH-MEHP, the oxidative metabolites of DEHP. The terminal alkene allows for subsequent oxidation to generate these secondary metabolites, which are superior biomarkers of DEHP exposure due to their longer elimination half-lives and higher urinary concentrations compared to primary MEHP [1]. Researchers requiring authentic standards for LC-MS/MS or GC-MS biomonitoring methods should prioritize this precursor.

Development of Chiral Analytical Methods for DEHP Exposure Assessment

Because DEHP is chiral, its oxidative metabolites exist as enantiomers. Mono(2-ethyl-5-hexenyl) phthalate is used in synthetic routes that can be adapted for enantiomeric resolution, enabling the production of enantiomerically pure metabolite standards [1]. This is critical for studies investigating stereoselective metabolism or toxicity of DEHP, as previous biomonitoring efforts have largely ignored chirality [1].

Structure-Activity Relationship Studies of Phthalate Endocrine Disruption

The terminal alkene of mono(2-ethyl-5-hexenyl) phthalate provides a distinct structural feature for probing structure-activity relationships (SAR) in endocrine disruption assays. Comparative studies of saturated (MEHP) versus unsaturated monoesters can elucidate how side-chain unsaturation influences receptor binding, metabolism, and subsequent toxicological outcomes [2]. This compound serves as a valuable tool for mechanistic toxicology investigations.

Method Validation and Quality Control in Environmental Monitoring

Although not detected environmentally, this compound is an ideal internal standard or surrogate for method validation in analytical protocols targeting DEHP metabolites. Its structural similarity to target analytes (e.g., MEHHP, MEOHP) combined with its absence in real samples ensures accurate quantification without interference from background contamination [3]. It is particularly suited for SPE-LC-MS-MS method development for water, urine, or tissue analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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